molecular formula C23H19ClN2O2 B10886002 1-(2-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(2-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10886002
M. Wt: 390.9 g/mol
InChI Key: HSNKIUPZMJSKND-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of two methoxyphenyl groups and a chlorophenyl group attached to the pyrazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 2-chlorobenzoyl hydrazine with 1,3-bis(2-methoxyphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as recrystallization or chromatography, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of phenyl-substituted pyrazoles.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxyphenyl groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-Phenyl-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(2-Bromophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.

    1-(2-Chlorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, which can influence its solubility and reactivity.

Uniqueness: 1-(2-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy and chlorophenyl groups can enhance its versatility in various applications, making it a valuable compound in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H19ClN2O2/c1-27-22-13-7-3-9-16(22)19-15-21(17-10-4-8-14-23(17)28-2)26(25-19)20-12-6-5-11-18(20)24/h3-15H,1-2H3

InChI Key

HSNKIUPZMJSKND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=CC=C4OC

Origin of Product

United States

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